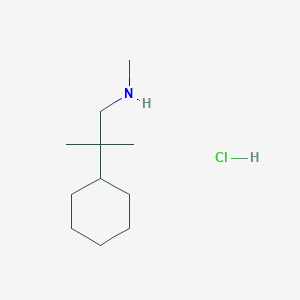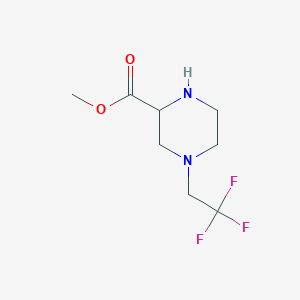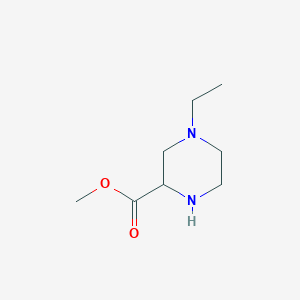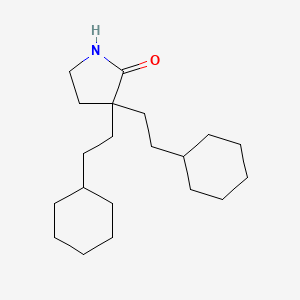
(2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride
Descripción general
Descripción
(2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride, commonly known as CPMMA, is an organic compound belonging to the amine family. It is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other organic compounds, and has been widely studied in the scientific and medical communities.
Aplicaciones Científicas De Investigación
Autophagy and Senescence Induction
In cellular studies, CX-5461 has been demonstrated to induce autophagy and senescence but not apoptosis in certain cell lines. This suggests its potential use in aging research and therapies related to cellular lifespan .
Hematological Malignancies
CX-5461 is currently in phase 1 clinical trials for hematological malignancies. It has shown effectiveness against acute lymphoblastic leukemia cells with transient treatment .
Overcoming Drug Resistance
Research indicates that CX-5461 can destabilize replication forks in PARP inhibitor-resistant cancers, suggesting its use in overcoming drug resistance in high-grade serous ovarian cancer (HGSOC) patient-derived xenografts .
DNA Damage Sensitization
In combination with other drugs like talazoparib, CX-5461 has been found to synergistically inhibit the growth of organoids and cell lines by increasing levels of DNA damage, which is significant for castrate-resistant prostate cancer treatment .
Patient-Derived Xenografts
The combination of CX-5461 with other drugs has shown significant decreases in the growth of patient-derived xenografts of homologous recombination-proficient castrate-resistant prostate cancer (CRPC), including various subtypes .
Mecanismo De Acción
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride. For instance, extreme pH or temperature conditions could potentially affect the stability of the compound. Additionally, the presence of other molecules could either enhance or inhibit its action .
Safety and Hazards
While specific safety and hazard information for (2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride was not found, it’s important to handle all chemical compounds with care. For example, methylamine hydrochloride, a related compound, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-cyclohexyl-N,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-11(2,9-12-3)10-7-5-4-6-8-10;/h10,12H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIJVFNNKYAIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)C1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)
![8-(2,3-Dihydro-1H-inden-2-yl)-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1484516.png)




![Ethyl 5-(chlorocarbonyl)-3-{[(5-fluoro-2-pyridinyl)carbonyl]amino}-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1484523.png)
![(1-{[2-(4-Ethylphenyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)(4-phenyl-1-piperazinyl)methanone](/img/structure/B1484524.png)



![Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate](/img/structure/B1484532.png)
![6-{[3-({[5-(Aminocarbonyl)-3-methyl-2-pyridinyl]oxy}methyl)-2-methylbenzyl]oxy}-5-methylnicotinamide](/img/structure/B1484534.png)